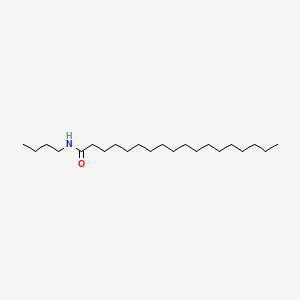
n-Butyloctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyloctadecanamide: is an organic compound with the molecular formula C22H45NO . It is a type of amide, specifically an aliphatic secondary amide, which means it has a nitrogen atom bonded to two alkyl groups. This compound is also known by other names such as N-butylstearamide and octadecanamide, N-butyl- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Butyloctadecanamide can be synthesized through the reaction of octadecanoic acid (stearic acid) with butylamine . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where stearic acid and butylamine are reacted under controlled temperatures and pressures. Catalysts such as zinc oxide or alumina may be used to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: n-Butyloctadecanamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Conditions may involve the use of acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Stearic acid derivatives.
Reduction: Butylamine and octadecanol.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
n-Butyloctadecanamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of amide bond formation and reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and interactions with biological membranes.
Medicine: Research into its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the production of lubricants, surfactants, and as an anti-wear agent in various formulations
Mécanisme D'action
The mechanism of action of n-butyloctadecanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
n-Octadecanamide: Similar structure but lacks the butyl group.
n-Butylpalmitamide: Similar structure but with a shorter carbon chain.
n-Butylmyristamide: Even shorter carbon chain compared to n-butyloctadecanamide.
Uniqueness: this compound is unique due to its specific chain length and the presence of the butyl group, which imparts distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Propriétés
Numéro CAS |
4219-50-5 |
|---|---|
Formule moléculaire |
C22H45NO |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
N-butyloctadecanamide |
InChI |
InChI=1S/C22H45NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h3-21H2,1-2H3,(H,23,24) |
Clé InChI |
OHOPIZUOANPWQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


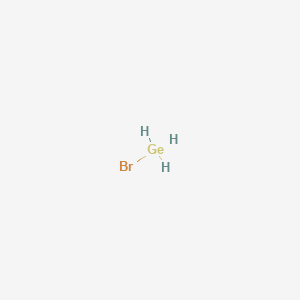
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
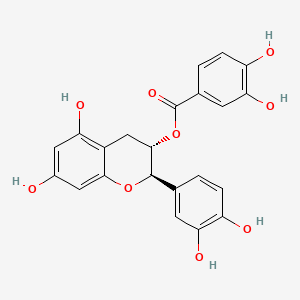


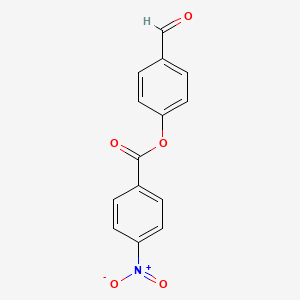
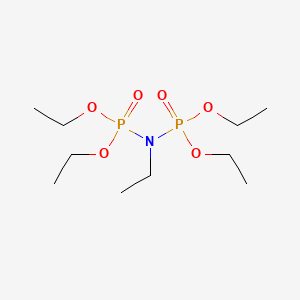
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)

![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-](/img/structure/B14162354.png)
